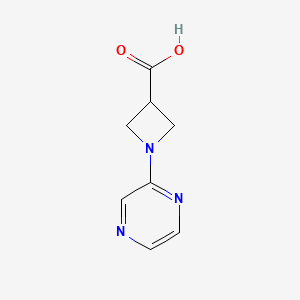

1-(Pyrazin-2-yl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-pyrazin-2-ylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-8(13)6-4-11(5-6)7-3-9-1-2-10-7/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQUTXWQEVINPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

1-(Pyrazin-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The azetidine ring can undergo substitution reactions, where different substituents are introduced under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Pyrazin-2-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological and chemical activities. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(Pyrazin-2-yl)azetidine-3-carboxylic acid

- Molecular Formula : C₈H₉N₃O₂

- Molecular Weight : 179.18 g/mol

- CAS Registry Number : 1342386-90-6

- SMILES : N1(C2=NC=CN=C2)CC(C(O)=O)C1

Physicochemical Properties :

- Boiling Point : 405.1 ± 45.0°C (760 mmHg)

- Density : 1.4 ± 0.1 g/cm³

- Hydrogen Bond Donors/Acceptors: 1/5

- LogP : Calculated to be -0.2 (indicating moderate hydrophilicity) .

Synthetic Relevance :

The compound is derived from azetidine-3-carboxylic acid, a scaffold with broad medicinal chemistry applications. Its synthesis likely follows strategies similar to other azetidine derivatives, such as reductive amination or strain-release reactions using 1-azabicyclo[1.1.0]butane intermediates .

Comparison with Similar Azetidine-3-Carboxylic Acid Derivatives

Structural and Functional Group Variations

The pyrazine ring in the target compound distinguishes it from analogs with alternative aromatic or aliphatic substituents. Key structural differences include:

Pharmacological and Physicochemical Properties

- Bioavailability : The pyrazine ring in the target compound may engage in π-π stacking or hydrogen bonding, whereas bulkier analogs (e.g., hemifumarate salt) prioritize receptor affinity over absorption .

- Stability : The discontinuation of the target compound () contrasts with stable salts (e.g., hemifumarate) or fluorinated derivatives, suggesting sensitivity to degradation .

Biological Activity

1-(Pyrazin-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, highlighting its implications in various therapeutic areas.

Chemical Structure and Properties

This compound contains a pyrazine ring and an azetidine structure, which contributes to its unique chemical properties. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a suitable candidate for further chemical modifications and biological evaluations.

Antimicrobial Activity

Research has shown that derivatives of pyrazine carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis . This suggests that the compound may possess potential as an anti-tubercular agent.

Anti-inflammatory Effects

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been identified as a promising approach to manage inflammation. Compounds featuring pyrazine structures have been reported to inhibit NAAA activity effectively, thereby prolonging the anti-inflammatory effects of endogenous compounds like palmitoylethanolamide (PEA) . This mechanism may be relevant for this compound in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyrazine ring significantly influence its biological activity. For example, modifications that enhance lipophilicity or alter electronic properties can lead to improved potency against specific targets .

Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antitubercular Activity Study : A series of pyrazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular potential .

- Anti-inflammatory Mechanism : A recent study demonstrated that pyrazole derivatives could inhibit NAAA, enhancing PEA's anti-inflammatory effects. This suggests that similar mechanisms might be applicable to this compound .

Q & A

Q. What unexplored applications exist for this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.